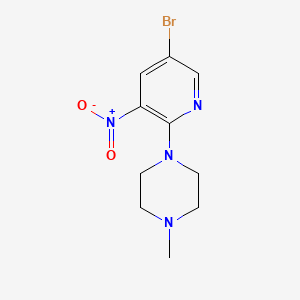
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine is a halogenated heterocyclic compound with the molecular formula C9H11BrN4O2 and a molecular weight of 287.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, along with a piperazine ring substituted at the 2-position.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-nitropyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate (K2CO3), is often used to facilitate the reaction.
Procedure: The 5-bromo-2-nitropyridine is reacted with 4-methylpiperazine in the presence of the base and solvent.
Analyse Chemischer Reaktionen
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts for reduction and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological activities. Detailed studies on its mechanism of action are limited, but it is believed to exert effects through its halogenated and nitro functionalities .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-nitropyridin-2-yl)-4-methylpiperazine can be compared with similar compounds such as:
5-Bromo-2-nitropyridine: Lacks the piperazine ring, making it less versatile in biological applications.
3-Bromo-5-nitropyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Amino-3-bromo-5-nitropyridine: Contains an amino group instead of a piperazine ring, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C10H13BrN4O2 |
|---|---|
Molekulargewicht |
301.14 g/mol |
IUPAC-Name |
1-(5-bromo-3-nitropyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-2-4-14(5-3-13)10-9(15(16)17)6-8(11)7-12-10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
ZKEMRVOTQLCKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


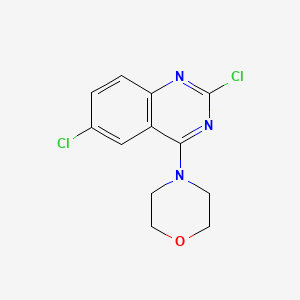


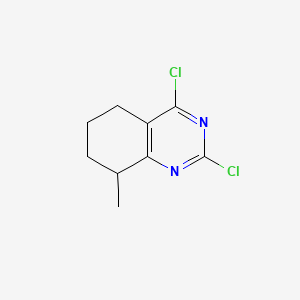
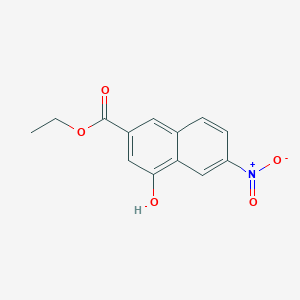

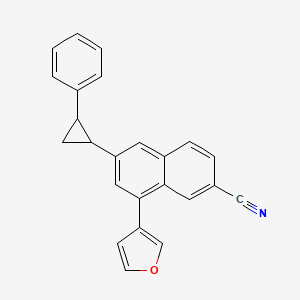
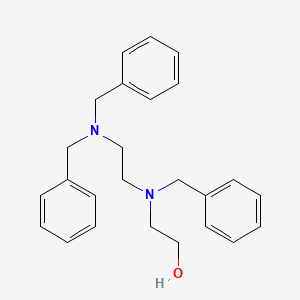
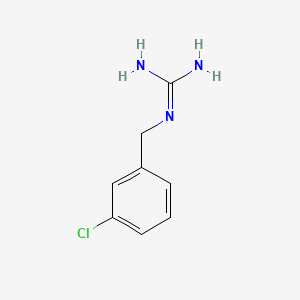
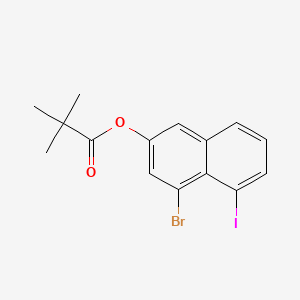

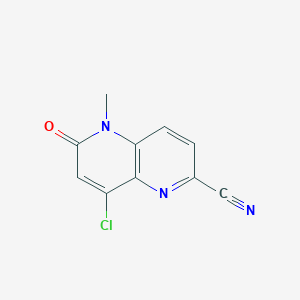

![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
